molecular formula C24H25N5O4 B10820583 (14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione

(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione

Cat. No.: B10820583
M. Wt: 447.5 g/mol
InChI Key: SOHAVULMGIITDH-WOJGMQOQSA-N
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Description

(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a complex organic molecule with potential biological activities. This review examines its pharmacological properties and biological activities based on various research findings.

Molecular Structure

The molecular formula of the compound is C24H25N5O4. The structure features a tetracyclic framework and multiple functional groups that contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to this molecule exhibit significant anticancer properties. For instance, imidazole derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Cytotoxic Effects

The compound has shown cytotoxic effects against several cancer cell lines. A study on related indole alkaloids isolated from fungi demonstrated that these compounds possess cytotoxic activity that may be attributed to their ability to interfere with cellular processes .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. The presence of the imidazole ring in this compound suggests potential activity against various microbial strains. Research has shown that similar compounds can inhibit bacterial growth and exhibit antifungal activity .

Mechanistic Insights

The biological activity of this compound may be linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The imidazole moiety can participate in hydrogen bonding and coordinate with metal ions, which is critical for enzyme inhibition and interaction with DNA .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of related compounds on HCT116 human colon cancer cells, revealing significant cytotoxicity and induction of apoptosis through caspase activation .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of imidazole-based compounds against Gram-positive and Gram-negative bacteria, confirming their efficacy in inhibiting bacterial growth .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
CytotoxicSignificant cytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHAVULMGIITDH-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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